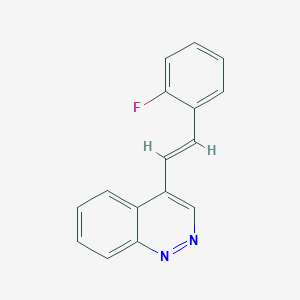
4-(2-Fluorostyryl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorostyryl)cinnoline is an organic compound belonging to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound this compound is characterized by the presence of a fluorostyryl group attached to the cinnoline core.
Méthodes De Préparation
The synthesis of 4-(2-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine. The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(2-Fluorostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the styryl group can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorostyryl)cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain cinnoline derivatives have been found to inhibit human neutrophil elastase, a serine protease involved in inflammatory processes. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket.
Comparaison Avec Des Composés Similaires
4-(2-Fluorostyryl)cinnoline can be compared with other cinnoline derivatives, such as:
Quinoxalines: These compounds also contain a bicyclic structure with nitrogen atoms but differ in their substitution patterns and biological activities.
Quinazolines: Similar to quinoxalines, quinazolines have a different arrangement of nitrogen atoms and exhibit distinct pharmacological properties.
Phthalazines: These compounds are isomeric with cinnolines and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
5387-92-8 |
|---|---|
Formule moléculaire |
C16H11FN2 |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
4-[(E)-2-(2-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-15-7-3-1-5-12(15)9-10-13-11-18-19-16-8-4-2-6-14(13)16/h1-11H/b10-9+ |
Clé InChI |
YJVHQZFTKLOCMF-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CN=NC3=CC=CC=C32)F |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CN=NC3=CC=CC=C32)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12929195.png)
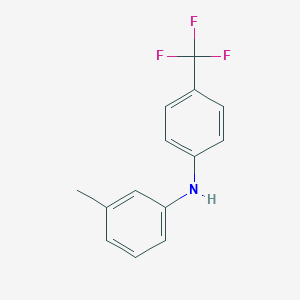
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)

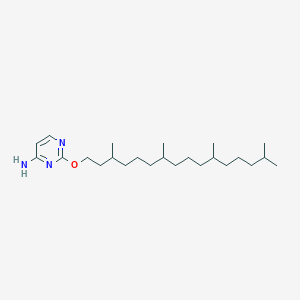
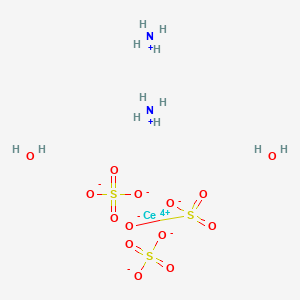
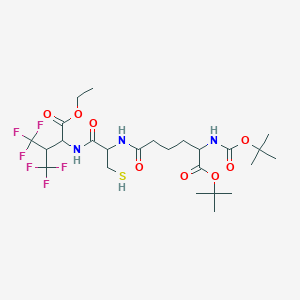
![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
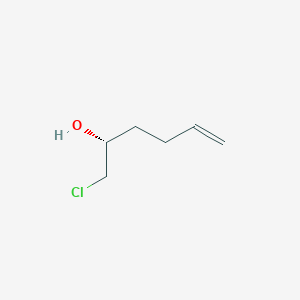
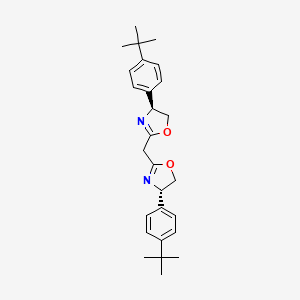
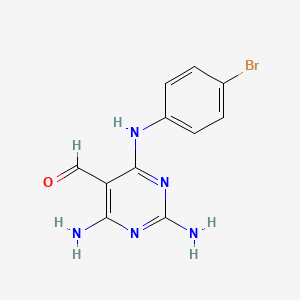
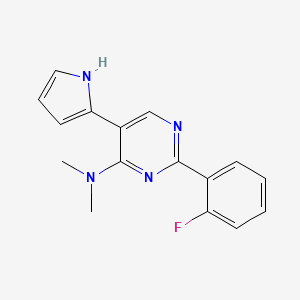
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
